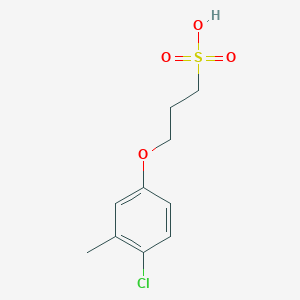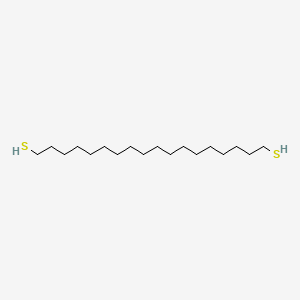![molecular formula C20H23ClN2O B14411091 Phenyl[1-(2-phenylethyl)piperidin-4-yl]carbamyl chloride CAS No. 87640-68-4](/img/structure/B14411091.png)
Phenyl[1-(2-phenylethyl)piperidin-4-yl]carbamyl chloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Phenyl[1-(2-phenylethyl)piperidin-4-yl]carbamyl chloride is a synthetic compound that belongs to the class of phenylpiperidines This compound is structurally related to fentanyl and its analogues, which are known for their potent analgesic properties
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Phenyl[1-(2-phenylethyl)piperidin-4-yl]carbamyl chloride typically involves the reaction of 1-(2-phenylethyl)piperidin-4-ylamine with phenyl isocyanate in the presence of a suitable solvent and catalyst. The reaction conditions often include maintaining a controlled temperature and pH to ensure the desired product’s formation. The reaction can be represented as follows:
1-(2-phenylethyl)piperidin-4-ylamine+phenyl isocyanate→Phenyl[1-(2-phenylethyl)piperidin-4-yl]carbamyl chloride
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale batch reactors where the reactants are mixed under controlled conditions. The process may include purification steps such as recrystallization or chromatography to obtain the compound in high purity.
化学反応の分析
Types of Reactions
Phenyl[1-(2-phenylethyl)piperidin-4-yl]carbamyl chloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chloride group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles like hydroxide ions (OH⁻) or amines can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives.
科学的研究の応用
Phenyl[1-(2-phenylethyl)piperidin-4-yl]carbamyl chloride has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of other complex molecules.
Biology: Studied for its interactions with biological receptors and potential therapeutic effects.
Medicine: Investigated for its analgesic properties and potential use in pain management.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of Phenyl[1-(2-phenylethyl)piperidin-4-yl]carbamyl chloride involves its interaction with specific molecular targets, such as opioid receptors in the central nervous system. The compound binds to these receptors, leading to the activation of intracellular signaling pathways that result in analgesic effects. The primary molecular targets include the mu-opioid receptors, which play a crucial role in pain modulation.
類似化合物との比較
Phenyl[1-(2-phenylethyl)piperidin-4-yl]carbamyl chloride is structurally similar to other phenylpiperidines, such as fentanyl and its analogues. it is unique in its specific chemical structure, which imparts distinct pharmacological properties. Similar compounds include:
Fentanyl: Known for its potent analgesic effects.
Methoxyacetylfentanyl: A synthetic opioid with similar structural features.
Cyclopropylfentanyl: Another fentanyl analogue with distinct pharmacological properties.
These compounds share a common phenylpiperidine core but differ in their substituents, leading to variations in their potency, efficacy, and safety profiles.
特性
CAS番号 |
87640-68-4 |
|---|---|
分子式 |
C20H23ClN2O |
分子量 |
342.9 g/mol |
IUPAC名 |
N-phenyl-N-[1-(2-phenylethyl)piperidin-4-yl]carbamoyl chloride |
InChI |
InChI=1S/C20H23ClN2O/c21-20(24)23(18-9-5-2-6-10-18)19-12-15-22(16-13-19)14-11-17-7-3-1-4-8-17/h1-10,19H,11-16H2 |
InChIキー |
LAMIEICBHPYFSN-UHFFFAOYSA-N |
正規SMILES |
C1CN(CCC1N(C2=CC=CC=C2)C(=O)Cl)CCC3=CC=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


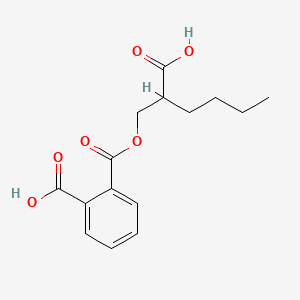
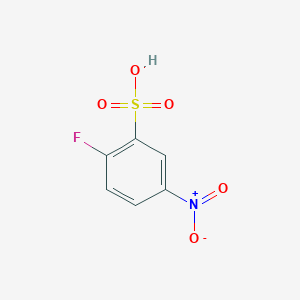
![(6R)-2,2-Dimethyl-3-oxa-1-azabicyclo[4.2.0]octan-8-one](/img/structure/B14411037.png)

![2-Methylbicyclo[2.1.1]hexan-2-ol](/img/structure/B14411046.png)
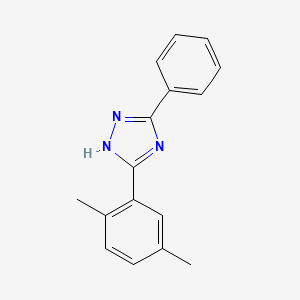
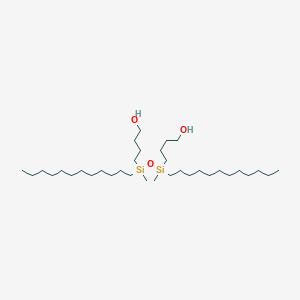
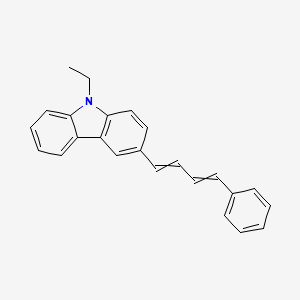
![11-Hydroxy-3,10-dimethoxy-1-methyl-12H-benzo[b]xanthen-12-one](/img/structure/B14411074.png)
![5,7,11-Trimethyl-6H-pyrido[4,3-B]carbazole](/img/structure/B14411080.png)
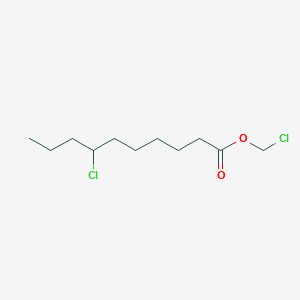
![N-[4-(Diethylamino)phenyl]-L-leucinamide](/img/structure/B14411092.png)
